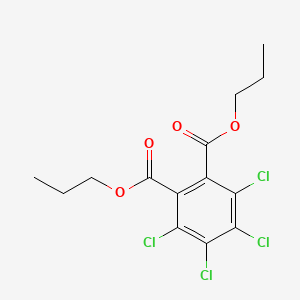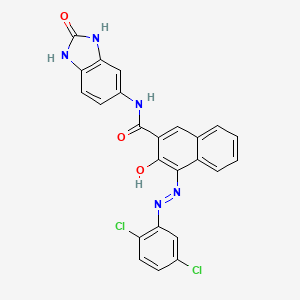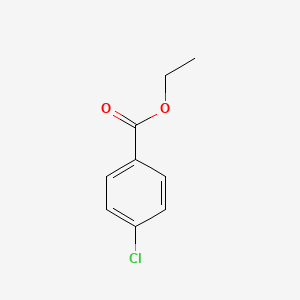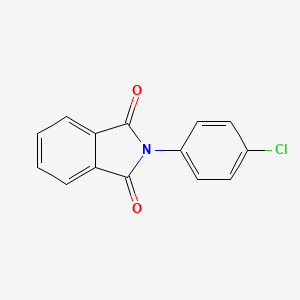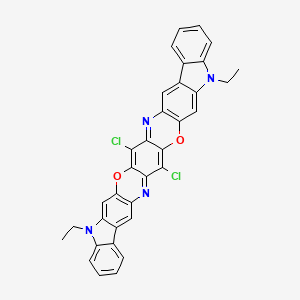
咔唑紫
描述
科学研究应用
Carbazole Violet finds extensive applications in scientific research across multiple fields:
作用机制
Target of Action
Carbazole Violet, also known as C.I. Pigment Violet 23 or Dioxazine Violet, is a commercial pigment that is a member of the dioxazine family of heterocyclic compounds . It is derived from carbazoles and is prepared by the condensation of chloranil and 3-amino-N-ethylcarbazole It has been found that carbazole-based compounds have important photochemical and thermal stability and good hole-transport ability .
Mode of Action
For example, one study found that a carbazole derivative exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines .
Biochemical Pathways
Similarly, some other derivatives of carbazole show antifungal activity by acting on the RAS-MAPK pathway .
Pharmacokinetics
Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability , which may influence their bioavailability.
Result of Action
Carbazole derivatives have shown promising antiproliferative, antioxidant, and antifibrotic biological effects .
Action Environment
In the environment, Carbazole Violet is stable due to its photochemical and thermal stability . In aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . The half-lives of carbazole in a river, pond, eutrophic lake, and oligotrophic lake have been estimated as 0.5, 10, 10, and 3 hours, respectively .
生化分析
Biochemical Properties
C.I. Pigment Violet 23 plays a significant role in various biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to interact with specific enzymes involved in oxidative stress responses. For instance, C.I. Pigment Violet 23 has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds . Additionally, the pigment can bind to proteins involved in cellular signaling pathways, potentially affecting their function and stability .
Cellular Effects
The effects of C.I. Pigment Violet 23 on various cell types and cellular processes are multifaceted. In certain cell lines, the compound has been observed to induce oxidative stress, leading to the activation of stress-responsive signaling pathways . This can result in alterations in gene expression, particularly genes involved in antioxidant defense mechanisms. Furthermore, C.I. Pigment Violet 23 can influence cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, C.I. Pigment Violet 23 exerts its effects through several mechanisms. The compound’s ability to bind to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, C.I. Pigment Violet 23 can interact with transcription factors, altering their ability to regulate gene expression. This interaction can lead to changes in the expression of genes involved in cellular stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. Pigment Violet 23 can change over time due to its stability and degradation properties. The compound is known for its excellent stability under various environmental conditions, including exposure to light and heat . Prolonged exposure to oxidative conditions can lead to the gradual degradation of C.I. Pigment Violet 23, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of C.I. Pigment Violet 23 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, C.I. Pigment Violet 23 can induce significant oxidative stress and toxicity . Studies have shown that high doses of the compound can lead to adverse effects, including liver damage and disruptions in metabolic homeostasis . These findings highlight the importance of careful dosage regulation when using C.I. Pigment Violet 23 in experimental settings.
Metabolic Pathways
C.I. Pigment Violet 23 is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . This inhibition can lead to alterations in metabolic flux and changes in the levels of specific metabolites within the cell . Additionally, C.I. Pigment Violet 23 can affect the activity of other metabolic enzymes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of C.I. Pigment Violet 23 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, C.I. Pigment Violet 23 can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . This distribution pattern can influence the compound’s overall activity and function within the cell .
Subcellular Localization
C.I. Pigment Violet 23 exhibits specific subcellular localization patterns that can affect its activity and function. The compound is often found in the cytoplasm, where it can interact with various metabolic enzymes and signaling proteins . Additionally, C.I. Pigment Violet 23 can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can influence oxidative stress responses and metabolic processes . The subcellular localization of C.I. Pigment Violet 23 is likely mediated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
C.I. Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole . The reaction typically involves heating the reactants in the presence of a catalyst, such as heteropolyacid, at temperatures ranging from 125°C to 145°C . The resulting product is then filtered, washed, and dried to obtain the crude pigment .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Violet 23 often involves salt kneading of the crude pigment in the presence of a crystalline salt and an organic liquid like propylene carbonate . This method enhances the transparency and color strength of the pigment, making it suitable for high-performance applications .
化学反应分析
Types of Reactions
Carbazole Violet undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can alter the pigment’s color properties.
Substitution: Substitution reactions involving halogens or other functional groups can modify the pigment’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted dioxazine derivatives, which can exhibit different shades and properties depending on the specific reaction conditions .
相似化合物的比较
Similar Compounds
C.I. Pigment Violet 27: Another dioxazine pigment with similar properties but different shades and applications.
C.I. Pigment Violet 29: Known for its use in automotive coatings and industrial applications.
Uniqueness
C.I. Pigment Violet 23 stands out due to its exceptional lightfastness and color strength, making it the dominant industrial pigment in the violet shade area . Its unique polycyclic structure also contributes to its superior performance compared to other similar compounds .
属性
IUPAC Name |
2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N4O2/c1-3-39-23-11-7-5-9-17(23)19-13-21-27(15-25(19)39)41-33-29(35)32-34(30(36)31(33)37-21)42-28-16-26-20(14-22(28)38-32)18-10-6-8-12-24(18)40(26)4-2/h5-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLVZFOCZLHKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=CC=CC=C9N8CC)OC6=C(C5=N4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036293 | |
| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |
| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6358-30-1 | |
| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Violet 23 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m] triphenodioxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT VIOLET 23 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8Z6628KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
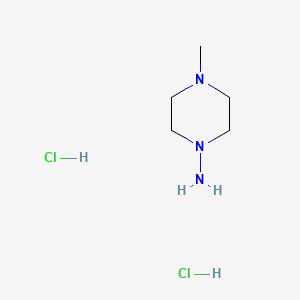
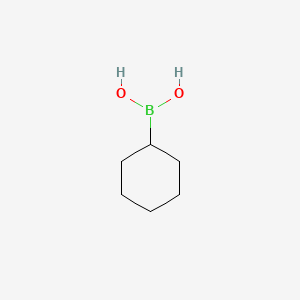
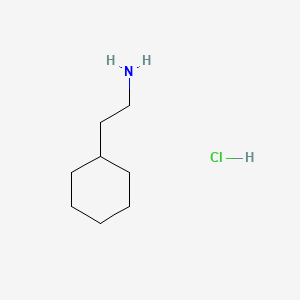
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
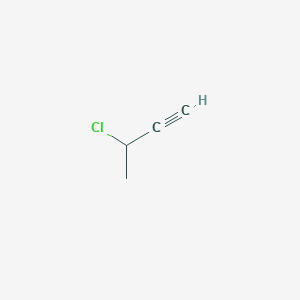
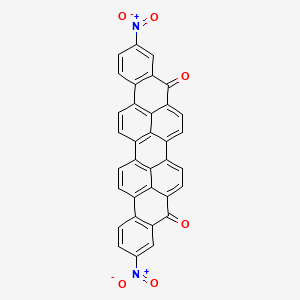
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
